

I-BET762: A Technical Guide to a Potent BET Bromodomain Inhibitor

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Compound of Interest

Compound Name: Bromodomain inhibitor-9

Cat. No.: B12397266

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Abstract

I-BET762, also known as Molibresib or GSK525762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BRD2, BRD3, and BRD4, I-BET762 displaces these proteins from chromatin, leading to the modulation of gene expression. This activity results in the suppression of key oncogenes, such as MYC, and the downregulation of pro-inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of I-BET762. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

I-BET762 is a benzodiazepine derivative with the IUPAC name (4S)-6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. Its chemical structure is characterized by a triazolobenzodiazepine core.

Table 1: Chemical and Physicochemical Properties of I-BET762

Property	Value	Reference(s)
IUPAC Name	(4S)-6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide	
Synonyms	Molibresib, GSK525762, GSK525762A	
Molecular Formula	C ₂₂ H ₂₂ ClN ₅ O ₂	[2]
Molecular Weight	423.9 g/mol	[2]
SMILES String	CCNC(=O)C[C@@H]1N=C(c2ccc(Cl)cc2)c3cc(OC)ccc3N4C1=NN=C4C	
CAS Number	1260907-17-2	[2]
Appearance	White to beige powder	
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Insoluble in water.	[2][3][4]
Storage	Store as a solid at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months.	[1]

Pharmacological Properties and Mechanism of Action

I-BET762 is a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[3] This binding is competitive with acetylated lysine residues on histone tails, effectively displacing BET proteins from chromatin. The primary mechanism of action involves the disruption of transcriptional elongation, leading to the downregulation of key target genes.

Table 2: Pharmacological Data for I-BET762

Parameter	Value	Assay/Target	Reference(s)
IC ₅₀	32.5 - 42.5 nM	BET bromodomains (in vitro FRET assay)	[2]
~35 nM	BET proteins (cell-free assay)		
Binding Affinity (Kd)	50.5 - 61.3 nM	Tandem bromodomains of BET proteins	[2]
glC ₅₀ (Prostate Cancer Cell Lines)	25 nM - 150 nM	6-day growth assay	[5]
IC ₅₀ (MDA-MB-231 Breast Cancer Cells)	0.46 ± 0.4 µM	MTT assay	

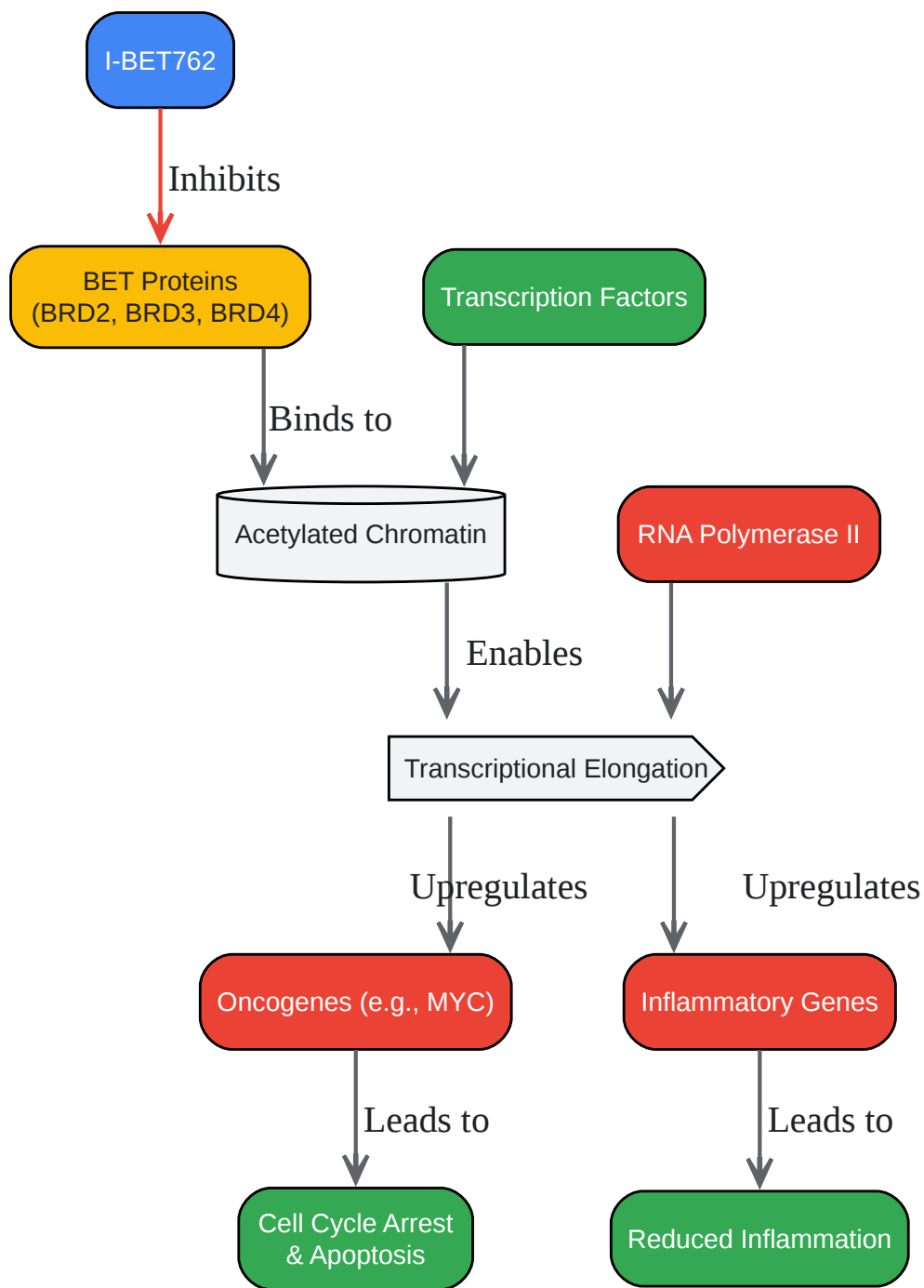
The inhibition of BET proteins by I-BET762 leads to two major downstream effects:

- **Oncogene Suppression:** I-BET762 potently downregulates the expression of the MYC proto-oncogene, a key driver in many human cancers.[3][5] This leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
- **Anti-inflammatory Effects:** The inhibitor suppresses the production of pro-inflammatory cytokines by macrophages and blocks acute inflammation in vivo.[1] This is achieved by preventing the recruitment of BET proteins to the promoters of inflammatory genes.

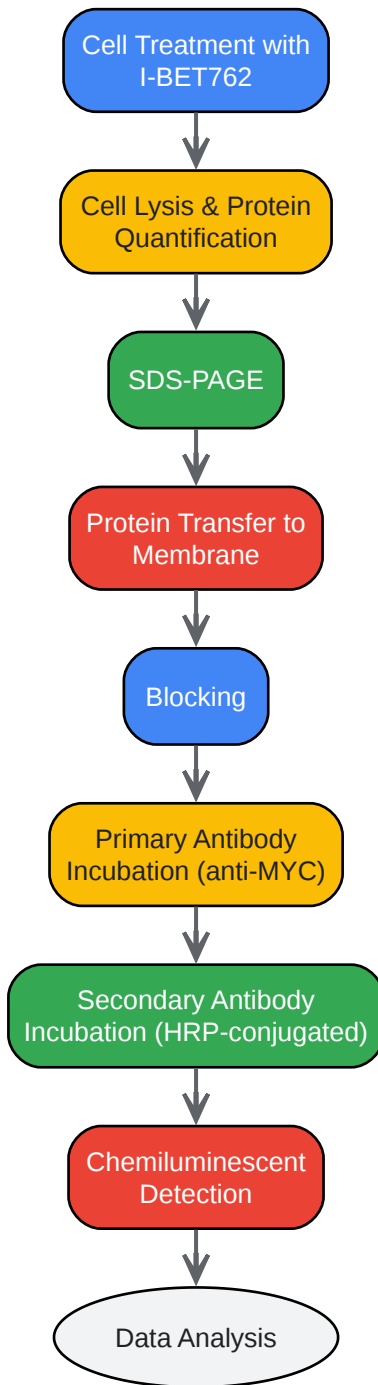
Signaling Pathway

The binding of I-BET762 to BET bromodomains initiates a cascade of events that ultimately alters gene transcription. The following diagram illustrates this simplified signaling pathway.

I-BET762 Mechanism of Action



Western Blot Workflow for MYC Expression



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